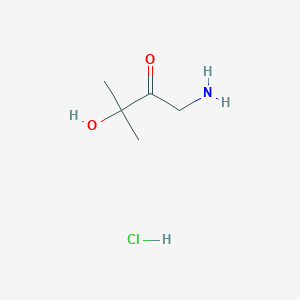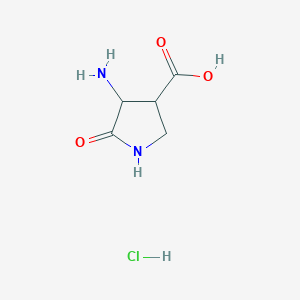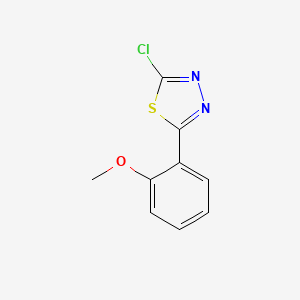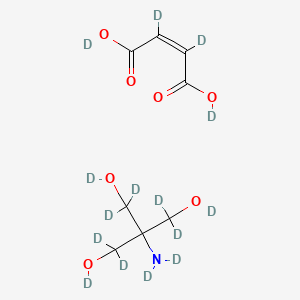
TRIS Maleate-d15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIS Maleate-d15: is a deuterium-labeled compound with the molecular formula C8D15NO7 and a molecular weight of 252.3. It is a useful isotopically labeled research compound, often employed in various scientific studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : TRIS Maleate-d15 is synthesized by combining maleic acid with TRIS (tris(hydroxymethyl)aminomethane) in the presence of deuterium . The reaction typically involves the use of deuterated solvents and controlled conditions to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: : TRIS Maleate-d15 undergoes various chemical reactions, including substitution and complexation reactions . It can form complexes with metal ions, which are useful in studying coordination chemistry .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from reactions involving this compound include metal complexes and substituted derivatives, which are useful in various analytical and research applications .
Scientific Research Applications
Chemistry: : In chemistry, TRIS Maleate-d15 is used as a buffer in various biochemical assays and reactions. Its deuterium labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: : In biological research, this compound is used in studies involving metabolic pathways and enzyme kinetics. Its isotopic labeling helps in tracing biochemical processes and understanding molecular interactions.
Medicine: : In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its unique properties allow for precise tracking and analysis of biological processes.
Industry: : In industrial applications, this compound is used in the production of stable isotope-labeled compounds, which are essential for various analytical techniques and quality control processes.
Mechanism of Action
Mechanism of Action: : TRIS Maleate-d15 exerts its effects through its role as a buffer and its ability to form stable complexes with metal ions. The deuterium labeling allows for precise tracking and analysis of its interactions in various chemical and biological systems .
Molecular Targets and Pathways: : The primary molecular targets of this compound include enzymes and metal ions. It interacts with these targets to modulate biochemical pathways and facilitate various analytical techniques .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : TRIS Maleate-d15 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as TRIS Maleate and TRIS hydrochloride . The deuterium labeling provides enhanced stability and allows for more precise analytical applications .
List of Similar Compounds
This compound stands out due to its isotopic labeling, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C8H15NO7 |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
dideuterio (Z)-2,3-dideuteriobut-2-enedioate;N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,2D2,3D2,6D,7D,8D;1D,2D/hD4 |
InChI Key |
HTMWOUBCEZXSHN-KGSLYEGTSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C(=O)O[2H])/C(=O)O[2H].[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H] |
Canonical SMILES |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


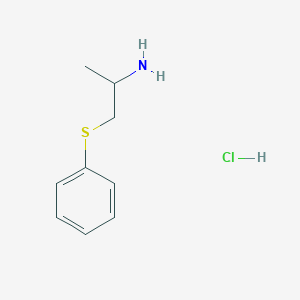
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)
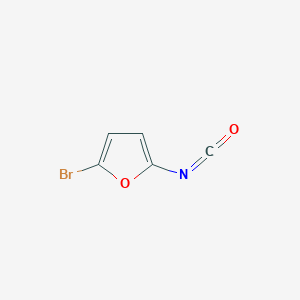
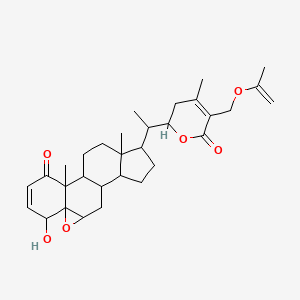
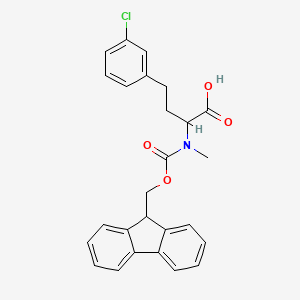
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
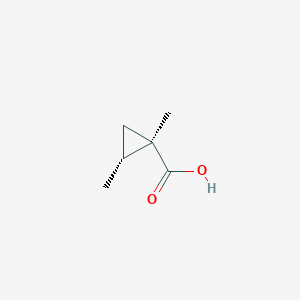
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)
